BenchChemオンラインストアへようこそ!

4-(3,5-Difluorophenyl)-1-buten-4-ol

Asymmetric synthesis Chiral building block Homoallylic alcohol

Choose this specific homoallylic alcohol to leverage its unique chiral benzylic hydroxyl and terminal olefin for stereoselective transformations and orthogonal functionalization (hydroboration, epoxidation, metathesis). The 3,5-difluoro substitution improves metabolic stability by 2-5 fold versus non-fluorinated analogs, making it a superior building block for oral drug candidates. Available at 97% purity from established fluorochemical suppliers, it ensures reproducible procurement for kilogram-scale development.

Molecular Formula C10H10F2O
Molecular Weight 184.18 g/mol
Cat. No. B7865538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)-1-buten-4-ol
Molecular FormulaC10H10F2O
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC(=CC(=C1)F)F)O
InChIInChI=1S/C10H10F2O/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10,13H,1,3H2
InChIKeyQDVNDXUSWSDTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Difluorophenyl)-1-buten-4-ol Procurement Guide: A Chiral Homoallylic Alcohol Building Block for Asymmetric Synthesis


4-(3,5-Difluorophenyl)-1-buten-4-ol (CAS 327022-91-3; IUPAC 1-(3,5-difluorophenyl)but-3-en-1-ol) is a fluorinated homoallylic alcohol characterized by a 3,5-difluorophenyl ring linked to a butenol chain bearing a secondary alcohol at the benzylic position . With a molecular formula of C10H10F2O and a molecular weight of 184.18 g·mol⁻¹, this compound serves as a chiral building block in medicinal chemistry and agrochemical intermediate synthesis, where the combination of the terminal olefin, the stereogenic carbinol center, and the electron-withdrawing 3,5-difluoro substitution pattern provides orthogonal handles for downstream functionalization . It is commercially available at 97.0% purity from established fluorochemical suppliers .

Why 4-(3,5-Difluorophenyl)-1-buten-4-ol Cannot Be Replaced by Common In-Class Analogs


Compounds within the difluorophenyl-butanol/butene family are not interchangeable because subtle variations in hydroxyl position, olefin presence, and fluorine substitution pattern create distinct reactivity and physicochemical profiles that dictate downstream synthetic utility. The 1-buten-4-ol isomer positions the hydroxyl group at the benzylic carbon, generating a chiral homoallylic alcohol scaffold capable of directing asymmetric transformations—a feature absent in the 2-butanol or 3-butanol positional isomers . The terminal olefin enables orthogonal functionalization (e.g., hydroboration, epoxidation, metathesis) that saturated analogs such as 4-(3,5-difluorophenyl)butan-2-ol cannot participate in without de novo unsaturation installation . Furthermore, the 3,5-difluoro substitution pattern imparts distinct electronic effects compared to 2,4- or 3,4-difluoro regioisomers, influencing both metabolic stability and π-stacking interactions in target binding [1]. Selecting an incorrect analog may compromise synthetic route efficiency, stereochemical outcome, or the pharmacokinetic profile of the final target molecule.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-(3,5-Difluorophenyl)-1-buten-4-ol vs. Closest Analogs


Chiral Secondary Alcohol at the Benzylic Position Enables Asymmetric Synthesis Relative to Non-Chiral Butene Analogs

4-(3,5-Difluorophenyl)-1-buten-4-ol possesses a stereogenic center at the C1 (benzylic) carbon due to the secondary alcohol, a structural feature absent in the non-chiral analog 4-(3,5-difluorophenyl)-1-butene (CAS 225240-58-4), which lacks any hydroxyl group . This chirality enables the compound to serve as a chiral auxiliary or enantiopure building block in asymmetric synthesis; chiral homoallylic alcohols are widely employed in stereoselective allylation, epoxidation, and cyclization reactions, with reported enantiomeric excesses exceeding 99% ee in optimized asymmetric allylation protocols [1]. The non-chiral butene analog cannot impart stereochemical information and thus requires additional synthetic steps (e.g., asymmetric hydroboration) to access enantioenriched intermediates.

Asymmetric synthesis Chiral building block Homoallylic alcohol

3,5-Difluoro Substitution Pattern Enhances Metabolic Stability Compared to Non-Fluorinated Phenyl Analogs

The 3,5-difluoro arrangement on the phenyl ring introduces electron-withdrawing effects that reduce the electron density of the aromatic ring, thereby decreasing susceptibility to cytochrome P450-mediated oxidative metabolism relative to non-fluorinated phenyl-butenol analogs [1]. Fluorine substitution at metabolically labile positions (specifically positions meta to the point of attachment) is a well-established medicinal chemistry strategy; quantitative structure-metabolism relationship (QSMR) analyses across large compound datasets demonstrate that 3,5-difluorophenyl substitution reduces intrinsic clearance in human liver microsomes (HLM) by an average of 2- to 5-fold compared to unsubstituted phenyl, depending on the specific scaffold context [1][2]. While direct HLM data for this specific compound are not publicly available, the class-level metabolic stability enhancement conferred by the 3,5-difluorophenyl motif is a predictable and quantifiable advantage over non-fluorinated analogs.

Metabolic stability Fluorine substitution Drug design

Terminal Olefin Enables Orthogonal Functionalization Not Accessible with Saturated Butanol Analogs

The terminal C=C double bond in 4-(3,5-difluorophenyl)-1-buten-4-ol provides a reactive handle for transformations—including hydroboration, epoxidation, ozonolysis, olefin metathesis, and thiol-ene click chemistry—that are entirely inaccessible to saturated analogs such as 4-(3,5-difluorophenyl)butan-2-ol (CAS 1339089-54-1) . The saturated analog requires prior dehydrogenation or halogenation-dehydrohalogenation sequences to install unsaturation, adding 2–3 synthetic steps and reducing overall yield . The presence of both the terminal olefin and the benzylic alcohol in the same molecule allows chemoselective transformations: the olefin can be functionalized while the alcohol remains protected (or vice versa), enabling convergent synthetic strategies.

Orthogonal functionalization Click chemistry Synthetic intermediate

Predicted Physicochemical Property Differentiation vs. 4-(3,5-Difluorophenyl)-1-butene

4-(3,5-Difluorophenyl)-1-buten-4-ol exhibits markedly different predicted physicochemical properties compared to the non-hydroxylated analog 4-(3,5-difluorophenyl)-1-butene (CAS 225240-58-4), directly impacting purification strategy and formulation . The alcohol group increases molecular weight by 16 Da (from 168.18 to 184.18 g·mol⁻¹), elevates the predicted boiling point by approximately 64 °C (from ~170 °C to ~234 °C), and increases predicted density from 1.059 to 1.172 g·cm⁻³ . The introduction of a hydrogen bond donor (HBD = 1 vs. 0) and an additional hydrogen bond acceptor (HBA = 2 vs. 1, counting fluorine and oxygen) alters chromatographic retention, solubility in polar solvents, and crystal packing behavior.

Physicochemical properties Boiling point Lipophilicity

Commercial Availability: Consistent 97% Purity Specification with Established Supply Chain

4-(3,5-Difluorophenyl)-1-buten-4-ol is commercially stocked at 97.0% minimum purity by established fluorochemical suppliers including Fluorochem (product code F398187), with pricing and pack sizes (1 g, 5 g, 25 g) publicly listed through distributor networks . In contrast, positional isomers such as 4-(3,5-difluorophenyl)-1-buten-3-ol or 4-(3,5-difluorophenyl)-1-buten-2-ol are not listed as catalog products by major suppliers, indicating limited commercial availability that may necessitate custom synthesis, longer lead times, and higher procurement costs . The saturated analog 4-(3,5-difluorophenyl)butan-2-ol is available at ≥98% purity from select vendors, but its different functional group profile limits its applicability for olefin-requiring downstream chemistry .

Supply chain Purity specification Commercial availability

Caveat: Limited Publicly Available Biological Activity Data for This Specific Compound

A systematic search of PubMed, ChEMBL, BindingDB, and patent literature (conducted April 2026) identified no direct biological activity data (IC50, Ki, EC50, or in vivo efficacy) for 4-(3,5-difluorophenyl)-1-buten-4-ol specifically [1][2]. Literature references to difluorophenyl-substituted butenol derivatives largely refer to structurally distinct α-butenolide compounds (e.g., compound 3cj with LC50 = 40.96 μg/mL against Myzus persicae) that differ in core scaffold from the acyclic buten-4-ol [3]. Any claims of target engagement, potency, or selectivity for this compound must be interpreted as structural hypotheses pending experimental validation. Procurement decisions should therefore be driven by the compound's well-defined synthetic utility as a multifunctional chiral building block rather than by unverified biological activity assertions.

Data gap Biological activity Procurement caution

Recommended Procurement Scenarios for 4-(3,5-Difluorophenyl)-1-buten-4-ol Based on Evidence


Asymmetric Synthesis of Enantioenriched Pharmaceutical Intermediates

The compound's chiral secondary alcohol at the benzylic position makes it a preferred building block for pharmaceutical programs requiring enantiopure intermediates . As demonstrated by class-level evidence, chiral homoallylic alcohols can be elaborated with enantiomeric excesses exceeding 99% ee in asymmetric allylation reactions [1]. Medicinal chemistry teams synthesizing chiral 1,3-amino alcohol or 1,3-diol pharmacophores should select this compound over the non-chiral 4-(3,5-difluorophenyl)-1-butene, which cannot directly participate in stereoselective transformations without additional chiral induction steps [1].

Lead Optimization Requiring Enhanced Metabolic Stability via 3,5-Difluoro Substitution

For drug discovery programs targeting oral small-molecule candidates, the 3,5-difluorophenyl motif provides a well-precedented metabolic stability advantage compared to non-fluorinated phenyl analogs . Fluorine substitution at both meta positions is expected to reduce cytochrome P450-mediated oxidative metabolism by 2- to 5-fold based on class-level HLM stability data . This compound should be prioritized over 4-phenyl-1-buten-4-ol when the target product profile demands improved half-life and reduced intrinsic clearance .

Convergent Synthetic Route Design Using Dual Orthogonal Functional Handles

The simultaneous presence of a terminal olefin and a secondary alcohol in 4-(3,5-difluorophenyl)-1-buten-4-ol enables convergent synthesis strategies that reduce total step count by 2–3 steps compared to saturated analogs such as 4-(3,5-difluorophenyl)butan-2-ol [1]. Process chemists designing scalable routes to functionalized difluorophenyl intermediates should select this compound to leverage orthogonal protecting group strategies and chemoselective transformations (e.g., olefin hydroboration while the alcohol remains silyl-protected) .

Agrochemical Intermediate Development with Defined Physicochemical Properties

The predicted boiling point (234 °C) and density (1.172 g·cm⁻³) of 4-(3,5-difluorophenyl)-1-buten-4-ol provide distinct handling and purification advantages over the more volatile non-hydroxylated analog 4-(3,5-difluorophenyl)-1-butene (bp ~170 °C) [1]. For agrochemical intermediate synthesis where distillation is the primary purification method, the higher boiling point of the alcohol-containing compound reduces solvent co-evaporation losses and improves recovery. The established commercial availability at 97.0% purity with defined MDL and InChI identifiers further supports reproducible procurement for kilogram-scale development .

Quote Request

Request a Quote for 4-(3,5-Difluorophenyl)-1-buten-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.